molecular formula C9H15ClN+ B12818187 1-Butylpyridin-1-ium;hydrochloride

1-Butylpyridin-1-ium;hydrochloride

Cat. No.: B12818187
M. Wt: 172.67 g/mol
InChI Key: POKOASTYJWUQJG-UHFFFAOYSA-N
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Description

Butylpyridinium chloride is an organic compound with the molecular formula C9H14ClN. It is a type of pyridinium salt, characterized by the presence of a butyl group attached to the nitrogen atom of the pyridine ring. This compound is known for its use in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Butylpyridinium chloride can be synthesized through the reaction of pyridine with butyl chloride. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The mixture is heated to facilitate the reaction, and the product is then purified through distillation and recrystallization .

Industrial Production Methods: In industrial settings, butylpyridinium chloride is produced in large quantities using similar methods. The reaction is carried out in large reactors, and the product is purified using industrial-scale distillation and crystallization techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Butylpyridinium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent and catalyst in organic synthesis, facilitating various chemical transformations.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential use in drug development and as a pharmaceutical intermediate.

    Industry: It is used in the production of other organic compounds, dyes, and synthetic polymers.

Mechanism of Action

The mechanism of action of butylpyridinium chloride involves its interaction with various molecular targets. In biological systems, it can disrupt cell membranes and inhibit enzyme activity, leading to its antimicrobial effects. The compound can also participate in chemical reactions by acting as a nucleophile or electrophile, depending on the reaction conditions .

Comparison with Similar Compounds

  • Methylpyridinium chloride
  • Ethylpyridinium chloride
  • Propylpyridinium chloride

Comparison: Butylpyridinium chloride is unique due to the presence of the butyl group, which imparts different physical and chemical properties compared to its methyl, ethyl, and propyl counterparts. The longer alkyl chain in butylpyridinium chloride increases its hydrophobicity and alters its reactivity in various chemical reactions .

Properties

Molecular Formula

C9H15ClN+

Molecular Weight

172.67 g/mol

IUPAC Name

1-butylpyridin-1-ium;hydrochloride

InChI

InChI=1S/C9H14N.ClH/c1-2-3-7-10-8-5-4-6-9-10;/h4-6,8-9H,2-3,7H2,1H3;1H/q+1;

InChI Key

POKOASTYJWUQJG-UHFFFAOYSA-N

Canonical SMILES

CCCC[N+]1=CC=CC=C1.Cl

Origin of Product

United States

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